molecular formula C18H24N2O2S2 B4752133 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B4752133
M. Wt: 364.5 g/mol
InChI Key: BMXDUAJTBBYJTM-UHFFFAOYSA-N
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Description

1-[(4-Propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-propylphenylsulfonyl group and a 2-thienylmethyl group

Preparation Methods

The synthesis of 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-propylbenzenesulfonyl chloride and 2-thienylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The 4-propylbenzenesulfonyl chloride is reacted with 2-thienylmethylamine in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-[(4-Propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl or thienylmethyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-[(4-Propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[(4-Propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a propyl group, which may alter its chemical and biological properties.

    1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with molecular targets.

    1-[(4-Phenylsulfonyl)piperazine]-4-(2-thienylmethyl)piperazine: This compound lacks the propyl group, which may influence its solubility and overall chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-propylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-2-4-16-6-8-18(9-7-16)24(21,22)20-12-10-19(11-13-20)15-17-5-3-14-23-17/h3,5-9,14H,2,4,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXDUAJTBBYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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